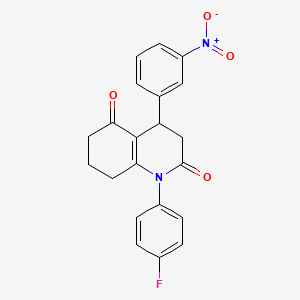![molecular formula C17H13ClN2O3S2 B11502639 N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11502639.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety and a benzothiazole moiety, connected via a sulfanyl-acetamide linkage, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. Common reagents used in these steps include thionyl chloride, sodium hydride, and various amines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: The benzodioxole and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and thiols .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been found to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a valuable tool in understanding cellular processes and developing new therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in its overall structure and biological activity.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another compound with a benzodioxole ring, used in different chemical and biological contexts.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of benzodioxole and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H13ClN2O3S2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-11-2-4-15-12(6-11)20-17(25-15)24-8-16(21)19-7-10-1-3-13-14(5-10)23-9-22-13/h1-6H,7-9H2,(H,19,21) |
InChI Key |
DSTRXOGFJBRFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid](/img/structure/B11502556.png)
![1-(3-methylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11502562.png)
![ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11502568.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B11502570.png)
![2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B11502572.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11502575.png)
![6,6'-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine)](/img/structure/B11502578.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B11502585.png)

![Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate](/img/structure/B11502599.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11502603.png)
![4-amino-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11502613.png)
![4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol](/img/structure/B11502625.png)
![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11502628.png)
